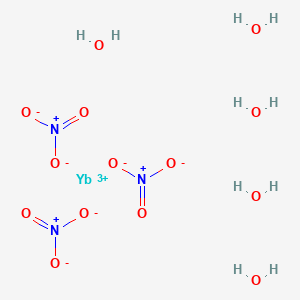

Ytterbium(III) nitrate pentahydrate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ytterbium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.5H2O.Yb/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOPWXFTXDPBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Yb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3O14Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583445 | |

| Record name | Ytterbium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35725-34-9 | |

| Record name | Ytterbium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ytterbium nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ytterbium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for ytterbium(III) nitrate (B79036) pentahydrate [Yb(NO₃)₃·5H₂O]. The document details established experimental protocols, presents relevant quantitative data, and includes a visual workflow to elucidate the entire process, from precursor materials to the final purified product. This guide is intended to support researchers in the consistent and high-purity production of ytterbium(III) nitrate pentahydrate for applications in drug development, advanced materials synthesis, and other scientific endeavors.

Introduction

This compound is a colorless, crystalline, and hygroscopic salt of the rare earth element ytterbium.[1][2] It serves as a critical precursor and reagent in various chemical and pharmaceutical applications. Its utility extends to the synthesis of upconverting nanoparticles for bioimaging, as a catalyst in organic reactions, and in the formulation of specialty glasses and ceramics.[3][4] Given the sensitivity of these applications to impurities, the ability to synthesize and purify this compound to a high degree is of paramount importance.

This guide focuses on the most common and reliable methods for the laboratory-scale synthesis and purification of this compound, with a primary focus on the reaction of ytterbium(III) oxide with nitric acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | Yb(NO₃)₃·5H₂O |

| Molecular Weight | 449.13 g/mol |

| Appearance | Colorless to white crystals or crystalline powder |

| CAS Number | 35725-34-9 |

| Solubility | Soluble in water and ethanol |

| Purity (Commercial) | Up to 99.999% (trace metals basis) |

Synthesis of this compound

The most prevalent and accessible method for the synthesis of this compound involves the reaction of ytterbium(III) oxide (Yb₂O₃) with nitric acid (HNO₃). Alternative, though less common, methods include the direct reaction of ytterbium metal with dinitrogen tetroxide and the neutralization of ytterbium(III) hydroxide (B78521) with nitric acid.[2]

Synthesis from Ytterbium(III) Oxide

This method is widely employed due to the ready availability and stability of ytterbium(III) oxide. The overall reaction is as follows:

Yb₂O₃ + 6HNO₃ + 9H₂O → 2Yb(NO₃)₃·5H₂O

Experimental Protocol:

-

Pre-treatment of Ytterbium(III) Oxide: The ytterbium(III) oxide precursor is calcined at 800°C for 2-3 hours. This step is crucial for removing any absorbed water and volatile impurities, and to ensure the complete conversion to the oxide form.

-

Dissolution in Nitric Acid: The calcined ytterbium(III) oxide is slowly added to a 1:1 (v/v) solution of nitric acid and deionized water. The reaction is conducted in a water bath maintained at a temperature of 75-85°C with continuous stirring. The oxide is added portion-wise to control the exothermic reaction.

-

pH Adjustment and Reaction Completion: The addition of ytterbium(III) oxide continues until the pH of the solution reaches 3-4.[1] This indicates that the nitric acid has been largely consumed. The solution is then maintained at the reaction temperature for an additional 1-2 hours to ensure complete dissolution.

-

Initial Filtration: After the reaction is complete, the solution is allowed to cool to room temperature and is then filtered under reduced pressure to remove any unreacted oxide or insoluble impurities.

Purification of this compound

Purification of the synthesized ytterbium(III) nitrate is primarily achieved through recrystallization, a technique that leverages differences in solubility to separate the desired compound from impurities.

Experimental Protocol:

-

Concentration: The filtrate obtained from the synthesis step is transferred to an evaporating dish and concentrated by heating on a water bath. The solution is heated until it becomes viscous.[1]

-

Crystallization: The concentrated solution is then allowed to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals and for minimizing the inclusion of impurities within the crystal lattice. The crystallization process can be initiated by scratching the inner surface of the vessel with a glass rod or by seeding with a small crystal of pure this compound.

-

Recrystallization: The crude crystals are collected by filtration and are then redissolved in a minimal amount of hot deionized water. The solution is then allowed to cool slowly to induce recrystallization. This process is typically repeated two to three times to achieve high purity.[1]

-

Washing and Drying: After the final recrystallization, the purified crystals are collected by vacuum filtration and washed with a small amount of ice-cold deionized water to remove any residual mother liquor. The crystals are then dried to a constant weight in a desiccator containing a suitable drying agent, such as concentrated sulfuric acid.[1]

Workflow for Synthesis and Purification

The following diagram illustrates the workflow for the synthesis of this compound from ytterbium(III) oxide and its subsequent purification.

References

An In-depth Technical Guide to the Chemical Properties of Ytterbium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ytterbium(III) nitrate (B79036) pentahydrate. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.

General and Physicochemical Properties

Ytterbium(III) nitrate pentahydrate is a hydrated salt of ytterbium in its +3 oxidation state. It serves as a crucial precursor in the synthesis of various ytterbium-containing materials, including ceramics, phosphors, and catalysts.[1][2] Its hygroscopic nature necessitates storage in a dry, well-ventilated area.[3][4]

| Property | Value | Source(s) |

| Chemical Formula | Yb(NO₃)₃·5H₂O | [5] |

| Molecular Weight | 449.13 g/mol | |

| Appearance | White to colorless crystalline powder or chunks | [3][4] |

| Solubility | Soluble in water and ethanol | [3][4][6] |

| Density | 2.98 g/cm³ | [3][7] |

| Melting Point | Decomposes before melting | [2] |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized by the reaction of ytterbium(III) oxide with nitric acid.[3]

Experimental Protocol: Synthesis of this compound

-

Materials: Ytterbium(III) oxide (Yb₂O₃), concentrated nitric acid (HNO₃), deionized water.

-

Procedure:

-

Slowly add a stoichiometric amount of Ytterbium(III) oxide to a stirred solution of nitric acid (typically a 1:1 dilution with deionized water) in a fume hood. The reaction is exothermic.

-

Gently heat the mixture to approximately 75-85°C with continuous stirring to ensure complete dissolution of the oxide and to achieve a clear solution with a pH of 3-4.[7]

-

Allow the solution to cool to room temperature and let it stand overnight.

-

Filter the solution to remove any unreacted starting material.

-

Concentrate the filtrate by slow evaporation at a controlled temperature to a viscous state.

-

Allow the concentrated solution to cool slowly to room temperature to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent to obtain this compound.

-

Logical Relationship for Synthesis

Reactivity

As a nitrate salt, this compound is an oxidizing agent and may intensify fire when in contact with combustible materials.[8] It is incompatible with strong reducing agents. The ytterbium(III) ion can act as a Lewis acid, catalyzing various organic reactions, such as the alcoholysis of epoxides.[9]

Thermal Decomposition

The thermal decomposition of hydrated ytterbium nitrate is a multi-step process. The dehydration of the hexahydrate, which is expected to be similar for the pentahydrate, begins at approximately 95°C and proceeds in several steps until the anhydrous nitrate is formed at around 200°C. Further heating leads to the formation of ytterbium oxynitrate (YbONO₃) and finally ytterbium(III) oxide (Yb₂O₃) at temperatures above 500°C.[10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrumentation: A thermogravimetric analyzer coupled with a differential scanning calorimeter (TGA/DSC).

-

Sample Preparation: Place 5-10 mg of finely ground this compound into an alumina (B75360) crucible.

-

Experimental Conditions:

-

Atmosphere: Dry nitrogen or air at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10°C/min is typically used.

-

Temperature Range: 25°C to 800°C.

-

-

Data Analysis: The TGA curve will show mass loss as a function of temperature, corresponding to the loss of water molecules and the decomposition of the nitrate. The DSC curve will indicate the endothermic or exothermic nature of these processes.

Decomposition Pathway

Spectroscopic Properties

Vibrational Spectroscopy

The infrared (IR) and Raman spectra of this compound are characterized by the vibrational modes of the nitrate ions and the water molecules. The nitrate ion, belonging to the D₃h point group in its free state, exhibits characteristic vibrational bands. In the solid state, coordination to the ytterbium ion and crystal lattice effects can cause shifts in these bands and the appearance of otherwise inactive modes.

Experimental Protocol: FT-IR and Raman Spectroscopy

-

FT-IR Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) is suitable for solid samples.

-

Instrumentation: A standard FT-IR spectrometer with a diamond or germanium ATR crystal.

-

Sample Preparation: A small amount of the crystalline powder is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

-

Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.

-

Data Acquisition: Spectra are collected with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.

-

Electronic Spectroscopy (UV-Vis-NIR)

The UV-Vis-NIR absorption spectrum of this compound in aqueous solution is dominated by the electronic transitions within the 4f shell of the Yb³⁺ ion. The primary absorption band is observed in the near-infrared region, corresponding to the ²F₇/₂ → ²F₅/₂ transition.

Experimental Protocol: UV-Vis-NIR Spectroscopy

-

Instrumentation: A double-beam UV-Vis-NIR spectrophotometer.

-

Sample Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 0.1 M). Use deionized water as the reference.

-

Data Acquisition: Record the absorption spectrum over a range of 200-1100 nm in a quartz cuvette with a defined path length (e.g., 1 cm).

Electronic Transition Pathway

Crystallographic Data

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Sample Preparation: A thin layer of the finely ground powder is mounted on a sample holder.

-

Data Acquisition: The diffraction pattern is recorded over a 2θ range of 5° to 70° with a step size of 0.02°.

-

Data Analysis: The resulting diffractogram can be used for phase identification and to determine the unit cell parameters if a suitable structural model is available.

References

- 1. download.uni-mainz.de [download.uni-mainz.de]

- 2. Ytterbium Nitrate Pentahydrate Powder, Yb(NO3)3.5H2O US [attelements.com]

- 3. chembk.com [chembk.com]

- 4. Ytterbium Nitrate Pentahydrate CAS NO: 35725-34-9 Molecular Formula: Yb(NO3)3·5(H2O) [unmdc.com]

- 5. strem.com [strem.com]

- 6. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. guidechem.com [guidechem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Efficient alcoholysis of 5,6-dihydro-1,10-phenanthroline-5,6-epoxide with ytterbium(III) triflate and subsequent enantioselective transesterification with lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ytterbium(3+);trinitrate;hexahydrate | 13839-85-5 | Benchchem [benchchem.com]

- 11. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

physical properties of Ytterbium(III) nitrate pentahydrate

An In-depth Technical Guide to the Physical Properties of Ytterbium(III) Nitrate (B79036) Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Quantitative Physical Properties

The following table summarizes the key quantitative .

| Property | Value | References |

| Molecular Formula | Yb(NO₃)₃·5H₂O | [1][2][3][4][5][6][7] |

| Molecular Weight | 449.13 g/mol | [2][3][4][5][6][7] |

| Appearance | White or colorless crystalline solid (crystals, granules, or powder) | [1][2][3][4][6][7][8][9][10] |

| Solubility | Soluble in water and ethanol | [2][3][4][11] |

| Hygroscopic Nature | Hygroscopic (readily absorbs moisture from the air) | [3][4][11] |

| Melting Point | Not applicable; decomposes upon heating | [8][10][11] |

| Boiling Point | Not applicable for the pentahydrate; the anhydrous form has a boiling point of 83°C at 760 mmHg | [8][9][10] |

| CAS Number | 35725-34-9 | [1][2][3][4][5][6][9] |

Experimental Protocols

Detailed methodologies for determining key physical properties of hydrated compounds, such as Ytterbium(III) nitrate pentahydrate, are outlined below.

Determination of Water of Hydration

This experiment quantifies the number of water molecules in the hydrate (B1144303) structure.

Objective: To determine the percentage of water in this compound and its empirical formula.

Materials:

-

This compound

-

Porcelain crucible and lid

-

Bunsen burner

-

Clay triangle

-

Ring stand and iron ring

-

Analytical balance

-

Desiccator

-

Tongs

Procedure:

-

Clean a porcelain crucible and its lid, then heat them strongly on a clay triangle over a Bunsen burner for 5 minutes to remove any volatile impurities.

-

Allow the crucible and lid to cool in a desiccator to prevent moisture absorption.

-

Once cooled, accurately weigh the empty crucible and lid to four decimal places using an analytical balance.

-

Add approximately 2-3 grams of this compound to the crucible and weigh the crucible, lid, and sample together accurately.

-

Place the crucible with the sample on the clay triangle, with the lid slightly ajar to allow water vapor to escape.

-

Gently heat the crucible with a Bunsen burner. Gradually increase the heat to avoid spattering of the solid.

-

Heat strongly for 15-20 minutes to ensure all water of hydration is driven off. The hydrated salt will thermally decompose to form YbONO₃ and then ytterbium oxide upon further heating.[11]

-

Turn off the Bunsen burner and, using tongs, place the crucible and lid in a desiccator to cool to room temperature.

-

Once cool, weigh the crucible, lid, and the anhydrous residue.

-

To ensure complete dehydration, repeat the heating, cooling, and weighing cycles until a constant mass is achieved (two consecutive readings agree within ±0.002 g).

Calculations:

-

Mass of hydrate: (Mass of crucible + lid + sample) - (Mass of empty crucible + lid)

-

Mass of water lost: (Mass of crucible + lid + sample before heating) - (Mass of crucible + lid + sample after heating to constant mass)

-

Mass of anhydrous compound: (Mass of crucible + lid + sample after heating) - (Mass of empty crucible + lid)

-

Percentage of water: (Mass of water lost / Mass of hydrate) x 100%

-

Moles of water: Mass of water lost / Molar mass of H₂O (18.015 g/mol )

-

Moles of anhydrous Ytterbium(III) nitrate: Mass of anhydrous compound / Molar mass of Yb(NO₃)₃ (359.04 g/mol )

-

Mole ratio: Moles of water / Moles of anhydrous Ytterbium(III) nitrate. This ratio should approximate an integer, representing the 'n' in Yb(NO₃)₃·nH₂O.

Qualitative Assessment of Hygroscopic Properties

Objective: To observe the hygroscopic nature of anhydrous Ytterbium(III) nitrate.

Procedure:

-

Prepare a sample of anhydrous Ytterbium(III) nitrate by following the heating procedure described in section 2.1.

-

Place a small amount of the cooled anhydrous powder on a watch glass.

-

Expose the sample to the ambient atmosphere for a period of time (e.g., 30-60 minutes).

-

Observe any changes in the physical appearance of the sample, such as clumping or deliquescence, which indicate the absorption of atmospheric water.

Logical Relationships of Physical States

The following diagram illustrates the relationship between this compound and its anhydrous form, highlighting the influence of environmental conditions.

Caption: State transitions of Ytterbium(III) nitrate.

References

- 1. strem.com [strem.com]

- 2. ProChem, Inc. Ytterbium (III) Nitrate Pentahydrate - High-Purity Salt for Laser & Optical Applications [prochemonline.com]

- 3. Ytterbium Nitrate Pentahydrate-BEYONDCHEM [beyondchem.com]

- 4. 硝酸イッテルビウム(III) 五水和物 99.999% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Ytterbium nitrate, pentahydrate, 99.9% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 8. americanelements.com [americanelements.com]

- 9. heegermaterials.com [heegermaterials.com]

- 10. Ytterbium Nitrate Pentahydrate Powder, Yb(NO3)3.5H2O US [attelements.com]

- 11. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure and Morphology of Ytterbium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium(III) nitrate (B79036) pentahydrate (Yb(NO₃)₃·5H₂O) is a hydrated salt of the rare earth element ytterbium, presenting as a white crystalline solid.[1][2] This compound is noted for its high solubility in water and its hygroscopic nature.[1][2] It serves as a crucial precursor in the synthesis of various advanced materials, including upconversion nanoparticles, phosphors for bioimaging, and catalysts. A thorough understanding of its crystal structure and morphology is paramount for controlling the properties of these synthesized materials and for its application in diverse fields, including drug development where lanthanide compounds are explored for their unique luminescent and magnetic properties.

This technical guide provides a comprehensive overview of the crystal structure and morphology of Ytterbium(III) nitrate pentahydrate, based on available crystallographic data and experimental protocols.

Crystal Structure

The crystal structure of these isostructural compounds is triclinic, belonging to the P-1 space group.[3][4] The asymmetric unit contains two independent metal cations, each coordinated by oxygen atoms from both water molecules and nitrate anions. The coordination environment of the metal ions is complex, involving both monodentate and bidentate nitrate ligands.

Crystallographic Data

The following table summarizes the crystallographic data for Yttrium(III) nitrate pentahydrate and Erbium(III) nitrate pentahydrate, which are considered reliable proxies for this compound.

| Parameter | Yttrium(III) nitrate pentahydrate[3] | Erbium(III) nitrate pentahydrate[4] |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 6.5965(12) | 6.5913(4) |

| b (Å) | 9.5374(17) | 9.5211(5) |

| c (Å) | 10.5249(19) | 10.4936(6) |

| α (°) | 63.809(13) | 63.742(4) |

| β (°) | 84.677(15) | 84.551(5) |

| γ (°) | 76.397(19) | 76.038(5) |

| Volume (ų) | 577.46(18) | 573.09(6) |

| Z | 2 | 2 |

| Calculated Density (g/cm³) | 2.376 | 2.503 |

Crystal Morphology

Information regarding the specific morphology and crystal habit of this compound is scarce in the scientific literature. General descriptions characterize it as a "white crystalline powder" or "colorless crystalline granular" solid.[1][5] For isostructural compounds, the crystal habit is influenced by the crystallization conditions. Slow evaporation from an aqueous solution is a common method for obtaining single crystals suitable for X-ray diffraction.[6] The resulting morphology can range from prismatic to tabular crystals, depending on factors such as supersaturation, temperature, and the presence of impurities.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of lanthanide nitrates involves the reaction of the corresponding lanthanide oxide with nitric acid.

Materials:

-

Ytterbium(III) oxide (Yb₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of Ytterbium(III) oxide to a beaker containing a calculated volume of concentrated nitric acid, diluted slightly with deionized water. The reaction is exothermic and should be performed with caution.

-

Gently heat the mixture with stirring until the Ytterbium(III) oxide is completely dissolved.

-

Filter the resulting solution to remove any unreacted solids.

-

The filtrate, a clear solution of Ytterbium(III) nitrate, is then ready for crystallization.

Single Crystal Growth by Slow Evaporation

To obtain single crystals of this compound suitable for X-ray diffraction analysis, the slow evaporation method is commonly employed.[6]

Procedure:

-

Prepare a saturated or near-saturated aqueous solution of Ytterbium(III) nitrate at room temperature.

-

Transfer the solution to a clean crystallizing dish or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Place the container in a location with a stable temperature and minimal vibrations to promote the growth of large, well-defined crystals.[7]

-

Monitor the crystallization progress over several days to weeks. Once suitable crystals have formed, they can be carefully harvested from the solution.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Workflow:

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), is used to collect diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations).[1]

-

The collected diffraction intensities are then processed, and the crystal structure is solved and refined using specialized crystallographic software.

Signaling Pathways and Logical Relationships

The relationship between synthesis, crystal growth, and characterization can be visualized as a logical progression.

Conclusion

While direct crystallographic data for this compound remains elusive, the strong evidence of its isostructural relationship with the corresponding yttrium and erbium compounds provides a robust model for its crystal structure. The triclinic (P-1) structure is characterized by a complex coordination environment of the ytterbium ion. The synthesis from ytterbium oxide and nitric acid, followed by slow evaporation, is a reliable method for obtaining single crystals. Further research is warranted to definitively determine the crystal structure of Yb(NO₃)₃·5H₂O and to thoroughly characterize its crystal morphology under various growth conditions. Such data will be invaluable for the rational design and synthesis of novel ytterbium-based materials for a wide range of applications, from advanced optical and electronic devices to innovative therapeutic and diagnostic agents in medicine.

References

An In-depth Technical Guide to the Solubility of Ytterbium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ytterbium(III) nitrate (B79036) pentahydrate in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature for all common laboratory solvents, this document summarizes the available information and presents a detailed experimental protocol for researchers to determine solubility in their specific applications.

Core Executive Summary

Ytterbium(III) nitrate pentahydrate, a white crystalline solid, is known for its high solubility in water and good solubility in polar organic solvents such as ethanol.[1][2][3][4] Its solubility characteristics are crucial for its applications in the synthesis of ceramics, catalysts, optical glasses, and as a precursor in various chemical reactions.[2][4] This guide consolidates the known solubility information and provides a robust experimental framework for its quantitative determination.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following table summarizes the known values and qualitative descriptions. It is important to note that the solubility of rare earth nitrates generally increases with temperature.

| Solvent | Formula | Temperature (°C) | Solubility |

| Water | H₂O | 20 | 172.5 g / 100 mL (for anhydrous form)[5] |

| Ethanol | C₂H₅OH | Not Specified | Soluble[1][2][3] |

| Methanol | CH₃OH | Not Specified | Soluble (as "alcohol")[4] |

| Acetone | C₃H₆O | Not Specified | Reportedly soluble (for rare earth nitrates in general) |

| Tetrahydrofuran (THF) | C₄H₈O | Not Specified | No specific data found |

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Insoluble |

Note: The value for water is for the anhydrous form, Yb(NO₃)₃. The pentahydrate form would have a different solubility when expressed in g/100mL due to the difference in molar mass.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the widely accepted isothermal shake-flask method, followed by quantitative analysis of the saturated solution.

I. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Drying oven

-

For Gravimetric Analysis: Evaporating dishes

-

For Titrimetric Analysis: Burette, EDTA (disodium salt), appropriate buffer solution (e.g., ammonia-ammonium chloride for pH 10), and a suitable indicator (e.g., Xylenol Orange or Eriochrome Black T).[6][7][8][9]

-

For Spectrophotometric Analysis: UV-Vis spectrophotometer and quartz cuvettes.

II. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap conical flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled, to match the equilibration temperature) pipette. To avoid precipitation or dissolution due to temperature changes, this step should be performed quickly.

-

Immediately filter the collected supernatant through a syringe filter of an appropriate pore size to remove any undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with the same solvent using volumetric flasks to a concentration suitable for the chosen analytical method.

-

-

Quantitative Analysis of Ytterbium(III) Concentration:

-

Method A: Gravimetric Analysis [10][11][12][13]

-

Pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature sufficient to remove the solvent without decomposing the salt (e.g., 80-100 °C).

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

The mass of the residue corresponds to the amount of this compound in the known volume of the solution.

-

-

Method B: Complexometric Titration with EDTA [6][7][8][9]

-

Pipette a known volume of the diluted saturated solution into a conical flask.

-

Add a suitable buffer to maintain the required pH for the titration (typically pH 5-6 for Xylenol Orange or pH 10 for Eriochrome Black T).

-

Add a few drops of the chosen indicator.

-

Titrate the solution with a standardized EDTA solution until the endpoint is indicated by a distinct color change.

-

The concentration of Ytterbium(III) in the solution can be calculated from the volume of EDTA used.

-

-

Method C: UV-Vis Spectrophotometry

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance for the Ytterbium(III) ion in the chosen solvent.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted saturated solution and determine its concentration using the calibration curve.

-

-

III. Calculation of Solubility

From the concentration of the saturated solution determined by one of the above methods, the solubility can be expressed in the desired units (e.g., g/100 mL or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. aemree.com [aemree.com]

- 3. 硝酸镱(III) 五水合物 99.999% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ytterbium Nitrate Pentahydrate CAS NO: 35725-34-9 Molecular Formula: Yb(NO3)3·5(H2O) [unmdc.com]

- 5. YTTERBIUM NITRATE CAS#: 13768-67-7 [m.chemicalbook.com]

- 6. 182.160.97.198:8080 [182.160.97.198:8080]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. alazharpharmacy.com [alazharpharmacy.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pharmajournal.net [pharmajournal.net]

Thermal Decomposition of Ytterbium(III) Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of Ytterbium(III) nitrate (B79036) pentahydrate (Yb(NO₃)₃·5H₂O). The following sections detail the multi-stage decomposition process, experimental methodologies for its characterization, and a visual representation of the decomposition pathway.

Introduction

Ytterbium(III) nitrate is an inorganic compound that, in its hydrated form, serves as a precursor for the synthesis of ytterbium oxide (Yb₂O₃) and other ytterbium-containing materials.[1] The thermal decomposition of its hydrated forms is a critical process in materials science and solid-state chemistry, with applications in the production of catalysts, ceramics, and optical glasses.[2][3] Understanding the precise mechanism, intermediate products, and temperature ranges of this decomposition is essential for controlling the properties of the final products. While detailed studies have focused on the hexahydrate form (Yb(NO₃)₃·6H₂O), the decomposition pathway for the pentahydrate is expected to follow a similar series of dehydration and nitrate decomposition steps.[4]

Thermal Decomposition Pathway

The thermal decomposition of hydrated ytterbium nitrate is a complex process that occurs in multiple, distinct stages. The process begins with the loss of water molecules (dehydration), followed by the decomposition of the nitrate salt through various intermediate oxynitrate species, ultimately yielding ytterbium oxide as the final product.[1][4]

Based on thermoanalytical studies of the closely related hexahydrate, the decomposition proceeds through the following key stages.[4] It is important to note that the initial dehydration steps for the pentahydrate will differ in the number of water molecules lost.

Decomposition Stages of Hydrated Ytterbium Nitrate

| Temperature Range (°C) | Intermediate/Final Product | Process |

| 95 - 200 | Yb(NO₃)₃ | Dehydration |

| 250 | YbO₀.₅(NO₃)₂ | Initial Decomposition |

| 335 | YbO₀.₇₅(NO₃)₁.₅ | Intermediate Decomposition |

| 365 | YbONO₃ (Ytterbium oxynitrate) | Formation of stable oxynitrate |

| 470 | Yb(O)₁.₂₅(NO₃)₀.₅ | Further Decomposition |

| 510 | Yb₂O₃ (Ytterbium oxide) | Final Product Formation |

Note: The temperature ranges and intermediate formulas are based on the thermal decomposition of Ytterbium(III) nitrate hexahydrate as detailed in published research.[4] The initial dehydration for the pentahydrate would involve the loss of five water molecules.

The gaseous byproducts of this decomposition process include water vapor (H₂O), nitric acid (HNO₃), and various nitrogen oxides (NO, NO₂, N₂O₅).[4]

Visualizing the Decomposition Pathway

The logical progression of the thermal decomposition of hydrated ytterbium nitrate can be visualized as a series of sequential transformations.

Experimental Protocols

The characterization of the thermal decomposition of this compound involves several key analytical techniques.[4]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, identifying the temperatures at which decomposition events occur and quantifying the mass loss at each stage.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed on a high-precision microbalance within a furnace.

-

An inert gas (e.g., nitrogen or argon) is passed over the sample to prevent unwanted oxidative reactions.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature, with steps in the curve indicating decomposition events.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Objective: To detect endothermic and exothermic processes occurring during heating, such as phase transitions, dehydration, and decomposition.

Methodology:

-

A sample of this compound and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles within the same furnace.

-

Both the sample and the reference are heated at a constant rate.

-

In DTA: The temperature difference (ΔT) between the sample and the reference is measured. An endothermic event (e.g., dehydration) will cause the sample temperature to lag behind the reference, resulting in a negative peak in the DTA curve. An exothermic event will cause a positive peak.

-

In DSC: The instrument measures the amount of heat required to maintain the sample and reference at the same temperature. For an endothermic process, more heat flows to the sample, while for an exothermic process, less heat is required. The result is a plot of heat flow versus temperature.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products released during the thermal decomposition.

Methodology:

-

The TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

As the sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for analysis.

-

The spectrometer identifies the chemical composition of the evolved gases at different temperatures, correlating the gas evolution with specific mass loss events observed in the TGA data.

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by dehydration, followed by a series of decomposition stages through intermediate oxynitrate compounds, culminating in the formation of ytterbium oxide. A thorough understanding of this pathway, characterized by techniques such as TGA, DTA/DSC, and EGA, is crucial for the controlled synthesis of ytterbium-based materials with desired properties. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals working with rare earth nitrates.

References

Technical Guide to Ytterbium(III) Nitrate Pentahydrate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ytterbium(III) nitrate (B79036) pentahydrate, a rare earth compound with significant applications in advanced materials science and emerging biomedical technologies. This document details its chemical and physical properties, key applications with a focus on drug development, comprehensive safety and handling protocols, and a detailed experimental procedure for the synthesis of upconversion nanoparticles.

Core Properties and Data

Ytterbium(III) nitrate pentahydrate is a white, crystalline, and hygroscopic solid that is highly soluble in water and ethanol (B145695).[1][2] Its high purity and specific optical properties make it a valuable precursor in various scientific and industrial applications.[3]

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| CAS Number | 35725-34-9 | [4] |

| Molecular Formula | Yb(NO₃)₃·5H₂O | [4] |

| Molecular Weight | 449.13 g/mol | [4] |

| Appearance | White crystals, granules, or chunks | [1] |

| Solubility | Soluble in water and ethanol | [2] |

| Purity | ≥ 99.9% (trace metals basis) | |

| EC Number | 237-384-6 | |

| UN Number | 1477 | [4] |

Applications in Research and Drug Development

This compound is a critical material in several high-technology fields. Its primary applications include:

-

Optical Materials: It is used in the manufacturing of lasers, phosphors, and optical fibers.[3]

-

Catalysis: It serves as a Lewis acid catalyst in various organic reactions.

-

Nanotechnology: It is a key precursor for the synthesis of Ytterbium-doped nanomaterials, particularly upconversion nanoparticles (UCNPs).[5] These nanoparticles can convert near-infrared (NIR) light to visible light, a property that is highly valuable in biomedical imaging and therapy.[6]

Focus on Drug Development:

The role of this compound in drug development is primarily indirect, stemming from its use in creating UCNPs for applications such as:

-

Photodynamic Therapy (PDT): UCNPs can be used to activate photosensitizers in deep tissues using NIR light, which has better tissue penetration than visible light. This allows for targeted cancer therapy with reduced side effects.[7]

-

Bioimaging: Ytterbium-doped nanoparticles serve as contrast agents in techniques like magnetic resonance imaging (MRI) and upconversion luminescence imaging, providing high-resolution images of biological structures.

-

Drug Delivery: UCNPs can be functionalized to carry and release drugs to specific targets within the body, with the release often triggered by an external stimulus like NIR light.

Safety and Handling

This compound is an oxidizing agent and can intensify fires.[8] It is also classified as an irritant, causing skin, eye, and respiratory irritation.[9]

Hazard Classifications:

-

Oxidizing Solids: Category 2

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[8]

Precautionary Measures:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Use in a well-ventilated area and avoid dust formation. Keep away from heat, sparks, and combustible materials.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of water.[9] If inhaled, move to fresh air.[9] Seek medical attention if irritation persists or if swallowed.[9]

Experimental Protocol: Synthesis of Upconversion Nanoparticles (UCNPs)

This protocol describes a hydrothermal method for the synthesis of Ytterbium and Erbium co-doped upconversion nanoparticles integrated with carbon dots (UCNP@CDs), adapted from a published procedure.[7] These nanoparticles are relevant for applications in photodynamic therapy.

Materials:

-

This compound (Yb(NO₃)₃·5H₂O)

-

Erbium(III) nitrate pentahydrate (Er(NO₃)₃·5H₂O)

-

Folic acid

-

Deionized water

-

Ethanol

Equipment:

-

Magnetic stirrer

-

Hydrothermal synthesis reactor (autoclave)

-

Centrifuge

-

Oven

Procedure:

-

Preparation of Precursor Solution:

-

Disperse 0.353 g of folic acid and 1.5 g of p-phenylenediamine in 20 mL of deionized water with magnetic stirring.

-

-

Addition of UCNP Precursors:

-

In a separate vessel, dissolve 50 mg of the pre-synthesized UCNPs (in this example, with a 30% Yb³⁺ concentration, which would have been prepared from the nitrate precursors) in 3 mL of deionized water.

-

Add the UCNP solution to the folic acid and p-phenylenediamine solution.

-

Continue stirring for an additional 15 minutes to ensure a homogeneous mixture.

-

-

Hydrothermal Treatment:

-

Transfer the resulting solution to a hydrothermal reactor.

-

Seal the reactor and heat it to 200 °C for 10 hours.

-

-

Purification and Drying:

-

After the reaction, allow the reactor to cool to room temperature.

-

Centrifuge the solution at 8000 rpm for 10 minutes to collect the UCNP@CD nanohybrids.

-

Wash the precipitate with ethanol and centrifuge again. Repeat this washing step.

-

Dry the final product in an oven at 65 °C overnight.

-

Visualizations

Caption: Workflow for the synthesis of UCNP@CD nanohybrids.

Caption: Signaling pathway for UCNP-mediated photodynamic therapy.

References

- 1. Ytterbium Nitrate Pentahydrate Powder, Yb(NO3)3.5H2O US [attelements.com]

- 2. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. ProChem, Inc. Ytterbium (III) Nitrate Pentahydrate - High-Purity Salt for Laser & Optical Applications [prochemonline.com]

- 5. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 6. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amplification of luminescence intensity by ytterbium(iii) dopant in upconversion nanoparticles integrated with carbon dots for NIR-responsive targeted photodynamic therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

In-Depth Technical Guide to the Hygroscopic Nature of Ytterbium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hygroscopic properties of Ytterbium(III) nitrate (B79036) pentahydrate, a critical parameter for its handling, storage, and application in research and development. Understanding the interaction of this compound with atmospheric moisture is essential for ensuring its stability, quality, and performance in various applications, including as a laboratory reagent, in the synthesis of ceramics, and as a precursor for advanced materials.[1][2][3]

Physicochemical Properties of Ytterbium(III) Nitrate Pentahydrate

This compound is a colorless or white crystalline solid.[2][3] It is known to be soluble in water and ethanol.[3][4] As a rare earth nitrate, it is generally recognized for its hygroscopic nature, readily absorbing moisture from the atmosphere.[5]

| Property | Value | References |

| Chemical Formula | Yb(NO₃)₃·5H₂O | [2][3] |

| Molecular Weight | 449.13 g/mol | [3] |

| Appearance | Colorless or white crystalline solid | [2][3] |

| Solubility | Soluble in water and ethanol | [3][4] |

Hygroscopic Behavior and Water Activity

The hygroscopicity of a substance describes its ability to attract and hold water molecules from the surrounding environment. For this compound, this is a key consideration for its use in moisture-sensitive applications.

Hygroscopicity Data

Precise quantitative data on the hygroscopic nature of this compound is not extensively available in publicly accessible literature. However, based on the general behavior of rare earth nitrates and other hygroscopic inorganic salts, a qualitative and estimated quantitative assessment can be made.

| Parameter | Value/Classification | Notes |

| Hygroscopicity Classification | Hygroscopic to Very Hygroscopic (Estimated) | Based on the European Pharmacopoeia classification, a precise determination would require experimental data on water uptake at 80% relative humidity over 24 hours.[6] |

| Critical Relative Humidity (CRH) | Not Reported (Likely < 60%) | The CRH is the relative humidity at which a material begins to rapidly absorb moisture from the air. For many hygroscopic salts, this value is below 60%. |

| Water Activity (aw) | Dependent on ambient relative humidity | The water activity of the solid will equilibrate with the relative humidity of its storage environment. |

| Deliquescence | Possible at high relative humidity | Deliquescence is the process where a substance absorbs enough moisture from the atmosphere to dissolve and form a liquid solution. |

Experimental Protocols for Characterization

To accurately quantify the hygroscopic nature of this compound, standardized experimental techniques are employed. The following sections detail the methodologies for Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC).

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This provides a detailed moisture sorption isotherm, revealing the kinetics and equilibrium of water uptake and loss.[7][8]

Objective: To determine the moisture sorption and desorption characteristics of this compound.

Apparatus: A DVS instrument equipped with an ultra-microbalance and a humidity and temperature-controlled chamber.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a sample pan.

-

Drying: Place the sample in the DVS instrument and dry it under a flow of dry nitrogen (0% relative humidity) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity (RH) in a stepwise manner, typically in increments of 10% RH from 0% to 90% RH. At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002%/min for a defined period, e.g., 10 minutes).

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The data can be used to determine the extent of hygroscopicity, identify any phase transitions, and assess the potential for hydrate (B1144303) formation.

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event.[9][10][11] When performed simultaneously, these techniques can provide valuable information on dehydration, decomposition, and phase transitions.

Objective: To determine the water content and thermal stability of this compound.

Apparatus: A simultaneous TGA/DSC instrument.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

Instrument Setup: Place the crucible in the TGA/DSC furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

Data Acquisition: Continuously record the sample mass (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Analyze the mass loss steps to determine the temperature ranges of dehydration and decomposition. Calculate the percentage mass loss at each step to quantify the water content and confirm the stoichiometry of the hydrate.

-

DSC Curve: Identify endothermic or exothermic peaks corresponding to events such as melting, dehydration, and decomposition. The peak area can be used to quantify the enthalpy of these transitions.

-

Summary and Recommendations

This compound is a hygroscopic material, and its interaction with atmospheric moisture should be a primary consideration in its handling and application. While specific quantitative data remains limited in readily available literature, the experimental protocols outlined in this guide provide a robust framework for its characterization.

For researchers, scientists, and drug development professionals, it is recommended that:

-

Storage: The compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent water absorption and potential deliquescence.

-

Handling: Handling should be performed in a low-humidity environment, such as a glove box, when precise measurements or moisture-sensitive reactions are involved.

-

Characterization: The hygroscopic properties should be experimentally determined using techniques such as DVS, particularly if the material is to be used in formulations where moisture content is a critical quality attribute. TGA/DSC analysis is also crucial for understanding its thermal stability and water content.

By following these recommendations and utilizing the described experimental methodologies, a thorough understanding of the hygroscopic nature of this compound can be achieved, ensuring its effective and reliable use in scientific and industrial applications.

References

- 1. pangea-intl.com [pangea-intl.com]

- 2. Ytterbium Nitrate Pentahydrate Powder, Yb(NO3)3.5H2O US [attelements.com]

- 3. 硝酸镱(III) 五水合物 99.999% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. Comprehensive Guide to Rare Earth Nitrates [stanfordmaterials.com]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

- 7. particletechlabs.com [particletechlabs.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Water of Hydration in Ytterbium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Ytterbium(III) nitrate (B79036) is an inorganic salt that exists in various hydrated forms, with the pentahydrate (Yb(NO₃)₃·5H₂O) being a common and stable variant. The water molecules in its crystal structure, known as water of hydration, are not merely passive components. They play a critical role in determining the compound's physicochemical properties, crystal structure, thermal stability, and reactivity. This guide elucidates the multifaceted role of these water molecules, providing essential data and methodologies for professionals working with this versatile compound.

Physicochemical Properties and the Influence of Hydration

Ytterbium(III) nitrate is a colorless, crystalline solid that is highly soluble in water and ethanol.[1] The presence of water of hydration significantly impacts its fundamental properties. Different hydrated forms, such as tetrahydrates, pentahydrates, and hexahydrates, are known to exist.[1] The pentahydrate is a hygroscopic, white crystalline powder or chunk.[2][3]

The water molecules contribute substantially to the overall molar mass and density of the compound. They also influence the crystal packing and, consequently, the material's bulk properties.

Table 1: Quantitative Data for Ytterbium(III) Nitrate Hydrates

| Property | Ytterbium(III) Nitrate Pentahydrate | Ytterbium(III) Nitrate Hexahydrate | Ytterbium(III) Nitrate (Anhydrous) |

| Chemical Formula | Yb(NO₃)₃ · 5H₂O | Yb(NO₃)₃ · 6H₂O[4] | Yb(NO₃)₃[1] |

| Molar Mass | 449.13 g/mol | 467.15 g/mol [4] | 359.06 g/mol [1] |

| Appearance | White crystals, granules, or chunks[5] | - | Colorless crystals[1] |

| Relative Density | 2.98[2][6] | - | - |

| CAS Number | 35725-34-9 | 13839-85-5[4] | 13768-67-7[1] |

| Solubility | Soluble in water and ethanol[1] | Soluble in water[1] | Soluble in water[1] |

Crystal Structure and Coordination Environment

The water of hydration is integral to the crystal lattice of this compound. While a specific crystal structure for Yb(NO₃)₃·5H₂O was not detailed in the provided results, the structures of similar heavy rare earth nitrates, such as thulium nitrate hydrates, provide valuable insights. In these compounds, the water molecules act as ligands, directly coordinating to the central metal ion.[7]

In the related compound Tm(NO₃)₃·5H₂O, the structure consists of molecular [Tm(NO₃)₃(H₂O)₄] complexes and one additional "free" water molecule per formula unit within the crystal lattice.[7] The nitrate anions typically act as bidentate ligands. This results in a high coordination number for the rare earth ion, which is tenfold coordinated in the case of thulium.[7] The coordinated water molecules and the free water molecules are interconnected through a network of hydrogen bonds.[7] It is highly probable that this compound adopts a similar structural arrangement.

Caption: Hypothetical coordination of Yb(III) based on similar rare earth nitrates.

Thermal Decomposition Pathway

The water of hydration dictates the thermal decomposition behavior of the salt. Heating hydrated ytterbium nitrate initiates a multi-step process involving dehydration, followed by the decomposition of the anhydrous salt to form an oxynitrate (YbONO₃), and ultimately, ytterbium oxide (Yb₂O₃) at higher temperatures.[1][8]

A study on Yb(NO₃)₃·6H₂O identified a detailed decomposition course with 11 endothermic mass loss processes.[8] The initial steps involve the sequential loss of water molecules, followed by the decomposition of the nitrate groups.

Table 2: Key Stages in the Thermal Decomposition of Hydrated Ytterbium Nitrate

| Temperature (°C) | Process | Resulting Intermediate |

| 95 - 200 | Dehydration (multiple steps) | Crystalline Yb(NO₃)₃ |

| 250 | Initial Decomposition | YbO₀.₅(NO₃)₂ |

| 335 | Decomposition | Unstable YbO₀.₇₅(NO₃)₁.₅ |

| 365 | Decomposition | Stable YbONO₃ |

| 470 | Decomposition | Unstable Yb(O)₁.₂₅(NO₃)₀.₅ |

| 510 | Final Decomposition | Yb₂O₃ |

| Source: Data derived from the study of Yb(NO₃)₃·6H₂O.[8] |

The gaseous products evolved during this process are primarily water vapor, nitric acid, and various nitrogen oxides (NO, NO₂, N₂O₅).[8] Understanding this pathway is crucial for applications where the compound is used as a precursor for synthesizing ytterbium-containing materials, as the final product's morphology and purity depend on precise temperature control.

Caption: Simplified thermal decomposition pathway of hydrated Ytterbium(III) nitrate.

Experimental Protocols for Characterization

Investigating the role of hydration water requires a suite of analytical techniques. The methodologies below are fundamental to characterizing hydrated Ytterbium(III) nitrate.

Thermal Analysis (Thermogravimetry/Differential Thermal Analysis - TG/DTA)

This is the primary method for studying the thermal decomposition process and quantifying the water of hydration.

-

Objective: To determine the temperature ranges of dehydration and decomposition events and the associated mass losses.

-

Methodology:

-

A small, precisely weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in the TG/DTA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) from room temperature to a final temperature (e.g., 800-1000 °C).

-

The analysis is typically run under a controlled atmosphere of air or an inert gas like nitrogen.[8]

-

The instrument continuously records the sample's mass (TG curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

-

The resulting curves are analyzed to identify stepwise mass losses corresponding to the loss of water and nitrate groups.

-

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the initial hydrate, intermediate products, and the final oxide.

-

Objective: To determine the crystal structure and identify solid-state intermediates formed during thermal decomposition.

-

Methodology:

-

Samples of the initial hydrated compound and the solid residues obtained by heating the compound to specific temperatures (as determined by TGA) are prepared.

-

Each sample is finely ground to ensure random crystal orientation.

-

The powdered sample is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays over a range of 2θ angles.

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is recorded.

-

The pattern is compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present and characterizing the gaseous decomposition products.

-

Objective: To confirm the presence of water and nitrate ions in the compound and to identify the gaseous products of decomposition.

-

Methodology:

-

Solid State: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded. Bands corresponding to O-H stretching and bending (from H₂O) and N-O stretching (from NO₃⁻) are analyzed.

-

Gas Phase: The TG/DTA instrument is coupled with an IR spectrometer or a mass spectrometer (MS).[8] The gases evolved from the furnace are continuously fed into the spectrometer's gas cell, and spectra are recorded as a function of temperature. This allows for the identification of H₂O, NO₂, and other gaseous species as they are released.

-

Caption: Experimental workflow for characterizing hydrated Ytterbium(III) nitrate.

Role of Hydration in Applications

The presence and behavior of hydration water are critical in the application of this compound, particularly in materials synthesis and potentially in drug development.

-

Precursor for Advanced Materials: this compound is a key precursor for synthesizing a wide range of materials. The controlled thermal removal of water and subsequent decomposition is fundamental to producing Yb-doped nanocrystals, phosphors for optical applications, and ceramics.[3][9] The hydration state can affect the precursor's solubility and reactivity in sol-gel or co-precipitation methods.

-

Drug Development and Coordination Chemistry: The compound is used to synthesize ytterbium-containing complexes.[6] One such complex has shown potential as an antitumor agent with lower toxicity to normal cells compared to cisplatin.[6] In these coordination reactions, the water molecules are labile ligands that can be readily displaced by organic ligands to form the desired complex. The kinetics and thermodynamics of this substitution are directly influenced by the coordinated water, making the hydration state a key parameter in the synthesis of new drug candidates.

-

Optical Materials and Medical Imaging: The compound is used to create phosphors, lasers, and as a dopant in optical materials.[5] It also serves as a contrast agent in MRI.[5] While the direct role of the five water molecules is not explicitly detailed in these applications, the overall purity and stoichiometry of the starting material, which are defined by its hydration state, are essential for achieving the desired optical and magnetic properties.

Conclusion

The five water molecules in this compound are far from being passive bystanders. They are integral to the compound's identity, defining its crystal structure through direct coordination with the Yb³⁺ ion and hydrogen bonding. They govern the material's thermal stability and dictate the precise pathway of its decomposition to ytterbium oxide. For scientists and researchers, a thorough understanding of this water of hydration is paramount for controlling reactions, designing synthetic routes for advanced materials, and exploring new applications in fields ranging from materials science to medicine.

References

- 1. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Ytterbium nitrate, pentahydrate, 99.9% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 4. Ytterbium(III) nitrate, hexahydrate (1:3:6) | H12N3O15Yb | CID 203097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. guidechem.com [guidechem.com]

- 7. Crystal structures of the penta- and hexahydrate of thulium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. heegermaterials.com [heegermaterials.com]

An In-depth Technical Guide to the Safe Handling of Ytterbium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Ytterbium(III) nitrate (B79036) pentahydrate, a compound increasingly utilized in research and development. Adherence to these guidelines is critical to ensure a safe laboratory environment and to mitigate potential risks associated with this oxidizing and irritant chemical.

Hazard Identification and Classification

Ytterbium(III) nitrate pentahydrate is classified as a hazardous substance. It is an oxidizing solid that can intensify fires and cause skin and serious eye irritation. Inhalation of dust may lead to respiratory irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | 2 | H272: May intensify fire; oxidizer |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | Yb(NO₃)₃ · 5H₂O[1][2] |

| Molecular Weight | 449.13 g/mol [1][2] |

| Appearance | White to off-white crystalline solid |

| Odor | Odorless |

| Solubility | Soluble in water |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Vapor Pressure | Data not available |

| Hygroscopicity | Hygroscopic[3] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Nitrile or neoprene gloves, a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) should be used when handling powders or if dust is generated. |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of accidents and exposure.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid the formation of dust.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed.

-

Store away from combustible materials and reducing agents.

-

Protect from moisture as the material is hygroscopic.[3]

Experimental Protocols

The following detailed protocols are provided for key handling procedures.

Weighing and Dispensing

A workflow for safely weighing and dispensing this compound is outlined below.

Caption: Workflow for weighing and dispensing this compound.

Spill Cleanup Protocol

In the event of a spill, follow this protocol to ensure safe cleanup.

-

Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

-

Don PPE: Wear the appropriate PPE as listed in Table 3, including respiratory protection.

-

Contain the Spill: Use a dry, inert absorbent material such as sand or vermiculite (B1170534) to cover the spill. Do not use combustible materials like paper towels.

-

Collect the Material: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.

-

Decontaminate the Area: Wipe the spill area with a damp cloth. Collect the cloth for disposal as hazardous waste.

-

Dispose of Waste: Dispose of all contaminated materials according to institutional and local regulations for hazardous waste.

A logical relationship diagram for spill response is provided below.

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire and Explosion Hazards

This compound is an oxidizer and can intensify fires.

-

Extinguishing Media: Use water spray, dry chemical, or carbon dioxide. For larger fires, water spray or fog is recommended.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: As an oxidizer, it can accelerate the combustion of other materials.[3] During a fire, it may decompose to produce toxic nitrogen oxides.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the regular trash or pour it down the drain.

Toxicity Information

Limited specific toxicity data for this compound is available. The primary hazards are its irritant effects on the skin, eyes, and respiratory system. Ingestion may be harmful. Chronic exposure effects are not well-documented.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional or regulatory requirements. Always consult the Safety Data Sheet (SDS) and your institution's safety protocols before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: Ytterbium(III) Nitrate Pentahydrate as a Precursor for Upconversion Nanoparticles in Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Upconversion nanoparticles (UCNPs) are a class of nanomaterials that exhibit unique optical properties, specifically the ability to convert near-infrared (NIR) radiation to visible light. This characteristic makes them highly valuable for a range of biomedical applications, including deep-tissue bioimaging, targeted drug delivery, and photodynamic therapy. Ytterbium(III) nitrate (B79036) pentahydrate is a critical precursor in the synthesis of these nanoparticles, typically serving as the sensitizer (B1316253) ion (Yb³⁺) in a host matrix co-doped with an activator ion such as Erbium (Er³⁺).[1] This document provides detailed application notes and protocols for the synthesis of UCNPs using Ytterbium(III) nitrate pentahydrate and their subsequent application in drug delivery and cellular imaging.

Principle of Upconversion Luminescence

The upconversion process in Yb³⁺/Er³⁺ co-doped nanoparticles is based on a sequential two-photon absorption mechanism. A 980 nm NIR laser excites the Yb³⁺ sensitizer ion from its ²F₇/₂ ground state to the ²F₅/₂ excited state. This energy is then transferred to a nearby Er³⁺ activator ion, exciting it from the ⁴I₁₅/₂ ground state to the ⁴I₁₁/₂ level. A second energy transfer from another excited Yb³⁺ ion further excites the Er³⁺ ion to higher energy levels (⁴F₇/₂). Non-radiative relaxation to the ²H₁₁/₂, ⁴S₃/₂, and ⁴F₉/₂ energy levels is followed by radiative decay to the ⁴I₁₅/₂ ground state, resulting in characteristic green (~520 nm and ~540 nm) and red (~656 nm) light emissions.[2][3][4][5][6]

Synthesis Protocols for Upconversion Nanoparticles

Two common methods for synthesizing NaYF₄:Yb,Er UCNPs using this compound as a precursor are the hydrothermal method and the thermal decomposition method.

Protocol 1: Hydrothermal Synthesis of NaYF₄:Yb,Er Nanoparticles

This method involves the reaction of precursors in an aqueous solution under high temperature and pressure.[7][8][9][10]

Materials:

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-